5-Methoxybenzene-1,3-diamine

概要

説明

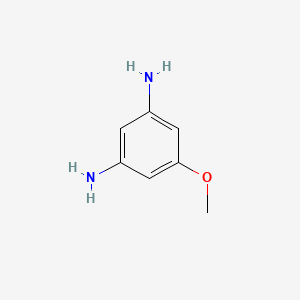

5-Methoxybenzene-1,3-diamine, also known as 3,5-diaminoanisole, is an organic compound with the molecular formula C7H10N2O. It is a derivative of benzene, featuring two amino groups (-NH2) at the 1 and 3 positions and a methoxy group (-OCH3) at the 5 position. This compound is of interest due to its applications in various fields, including organic synthesis and materials science.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxybenzene-1,3-diamine typically involves the nitration of 5-methoxyaniline followed by reduction. The nitration process introduces nitro groups (-NO2) at the desired positions, which are subsequently reduced to amino groups. Common reagents for nitration include concentrated nitric acid and sulfuric acid, while reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder and hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficiency and safety. The nitration and reduction steps are optimized for large-scale production, often using automated systems to control reaction conditions precisely.

化学反応の分析

Types of Reactions: 5-Methoxybenzene-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas and palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Sodium hydroxide for nucleophilic aromatic substitution.

Major Products:

Oxidation: 5-Methoxybenzene-1,3-dinitrobenzene.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Applications in Organic Synthesis

The compound serves as a key intermediate in the synthesis of various chemicals. Its ability to undergo nucleophilic aromatic substitution makes it valuable for creating substituted aromatic compounds. For instance, it can be utilized to synthesize dyes and pigments, particularly azo dyes, which are extensively used in textiles.

Case Study: Azo Dye Synthesis

Research indicates that 5-Methoxybenzene-1,3-diamine can be used to produce azo dyes through diazotization followed by coupling reactions. These dyes exhibit vibrant colors and are critical in the dyeing industry. Further studies are needed to compare the performance of these dyes with existing options.

Pharmaceutical Applications

This compound has been investigated for its potential biological activities. Notably, it has shown promise as an anti-cancer agent due to its ability to inhibit enzymes involved in tumor proliferation. Additionally, its derivatives have been explored for treating neurodegenerative diseases due to their capability to cross the blood-brain barrier.

Case Study: Anticancer Activity

A study demonstrated that certain derivatives of this compound exhibited significant inhibitory effects on specific cancer cell lines. The mechanism involves the modulation of cellular pathways linked to cell growth and apoptosis.

Research has highlighted the antimicrobial properties of this compound against various bacterial strains. Its interaction with biological systems suggests potential applications in developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that this compound exhibits effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. This positions it as a candidate for further development into therapeutic agents.

Material Science Applications

The compound's chemical structure also lends itself to applications in materials science. Due to its reactive amine groups, this compound can be used as a precursor for synthesizing polymers and other functional materials .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,3-Diaminobenzene | Two amino groups on benzene | Commonly used in dye manufacturing |

| 4-Methoxybenzene-1,2-diamine | Methoxy group at para position | Often used in pharmaceuticals |

| 2-Amino-4-methoxyphenol | Hydroxyl group present | Exhibits antioxidant properties |

| 3-Methoxyaniline | Methoxy group at meta position | Used primarily as an intermediate in dye synthesis |

This table illustrates the structural diversity among compounds related to this compound and their respective applications.

作用機序

The mechanism of action of 5-Methoxybenzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can participate in electron-donating interactions, affecting the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

類似化合物との比較

5-Methoxybenzene-1,4-diamine: Similar structure but with amino groups at the 1 and 4 positions.

5-Methoxybenzene-1,2-diamine: Similar structure but with amino groups at the 1 and 2 positions.

5-Methoxybenzene-1,3-dinitrobenzene: Similar structure but with nitro groups instead of amino groups.

Uniqueness: 5-Methoxybenzene-1,3-diamine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both amino and methoxy groups allows for diverse reactivity and interactions, making it a valuable compound in various applications.

生物活性

5-Methoxybenzene-1,3-diamine, also known as 5-methoxy-1,3-phenylenediamine, is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two amino groups (-NH2) and one methoxy group (-OCH3) attached to a benzene ring. This unique arrangement allows the compound to participate in various chemical reactions, particularly electrophilic aromatic substitution, which is common among benzene derivatives.

Key Properties:

- Molecular Formula: C₇H₉N₂O

- Solubility: Soluble in alcohol-based solvents; slightly soluble in water.

- Predicted Pharmacokinetics: High gastrointestinal absorption and permeability across the blood-brain barrier.

The biological activity of this compound is primarily attributed to its ability to undergo electrophilic aromatic substitution. This reaction mechanism allows the compound to interact with various biological targets at the molecular level, potentially leading to therapeutic effects.

Types of Reactions:

- Oxidation: Amino groups can be oxidized to nitro groups using agents like potassium permanganate.

- Reduction: Nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas with a palladium catalyst.

- Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Biological Activity

Research indicates that this compound may exhibit a range of biological activities:

Anticonvulsant Activity

A study investigated the anticonvulsant properties of various compounds, including derivatives related to this compound. Mice treated with these compounds showed varying degrees of protection against seizures induced by isoniazid and thiosemicarbazide. The results suggested that certain structural modifications could enhance anticonvulsant efficacy .

Case Studies

Case Study 1: Anticonvulsant Effects

In an experimental setup involving mice, various compounds were administered intraperitoneally (i.p.) to assess their anticonvulsant activity. The results indicated that certain derivatives exhibited protective effects against seizures, with detailed observations recorded over several hours post-administration .

Case Study 2: Antimicrobial Screening

A recent study evaluated the antimicrobial properties of synthesized compounds similar to this compound. The results highlighted significant activity against various strains of bacteria and fungi, suggesting potential applications in treating infections .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Position of Amino Groups | Biological Activity |

|---|---|---|

| This compound | 1 and 3 | Potential anticonvulsant activity |

| 5-Methoxybenzene-1,4-diamine | 1 and 4 | Moderate antimicrobial activity |

| 5-Methoxybenzene-1,2-diamine | 1 and 2 | Limited data on biological effects |

特性

IUPAC Name |

5-methoxybenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDIDKTWHOYFMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512526 | |

| Record name | 5-Methoxybenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-96-9 | |

| Record name | 5-Methoxybenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。